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Compound of Interest

Compound Name: 4-Bromopyridine Hydrobromide

Cat. No.: B1521883

This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromopyridine
Hydrobromide (CsHsBrz2N), a key intermediate in pharmaceutical and agrochemical synthesis.
[1] Intended for researchers, scientists, and drug development professionals, this document
offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental
protocols.

Introduction: The Chemical Identity of 4-
Bromopyridine Hydrobromide

4-Bromopyridine hydrobromide is the hydrobromide salt of 4-bromopyridine. The protonation
of the nitrogen atom in the pyridine ring significantly influences its chemical and physical
properties, which is reflected in its spectroscopic signatures. Understanding these
spectroscopic characteristics is paramount for quality control, reaction monitoring, and
structural confirmation in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-
Bromopyridine Hydrobromide in solution. The protonation of the pyridine nitrogen has a
significant deshielding effect on the ring protons.

'H NMR Spectroscopy
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The *H NMR spectrum of 4-Bromopyridine Hydrobromide is characterized by two distinct
signals in the aromatic region, corresponding to the two sets of chemically non-equivalent
protons on the pyridine ring. The protonation of the nitrogen atom causes a downfield shift of
the ring protons compared to the free base, 4-bromopyridine.

Table 1: *H NMR Spectroscopic Data for 4-Bromopyridine Hydrobromide

Protons Chemical Shift (8) ppm Multiplicity
H-2, H-6 ~8.5-8.8 Doublet
H-3, H-5 ~7.8-8.1 Doublet

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration.

The protons at the 2 and 6 positions (alpha to the nitrogen) are the most deshielded due to the
electron-withdrawing effect of the protonated nitrogen. The protons at the 3 and 5 positions
(beta to the nitrogen) appear slightly upfield in comparison. The observed splitting pattern is a
doublet for each signal, arising from coupling to the adjacent proton.

3C NMR Spectroscopy

While a directly published 3C NMR spectrum for 4-Bromopyridine Hydrobromide is not
readily available, the chemical shifts can be reliably predicted based on the data for 4-
bromopyridine and the known effects of protonation on the pyridine ring. Protonation of the
nitrogen atom leads to a downfield shift of the carbon signals, particularly for the carbons alpha
and gamma to the nitrogen.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Bromopyridine Hydrobromide

Carbon Predicted Chemical Shift (0) ppm
C-4 ~130-135
C-2,C-6 ~150-155
C-3,C-5 ~125-130
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Note: These are predicted values based on data for 4-bromopyridine and general trends for
pyridinium salts.[2][3][4][5]

The carbon atom bearing the bromine (C-4) is expected to be significantly shielded compared
to the other carbons. The C-2 and C-6 carbons, being closest to the positive charge on the
nitrogen, will be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within
4-Bromopyridine Hydrobromide. The spectrum is characterized by the presence of bands
corresponding to the pyridinium ion and the C-Br bond.

Table 3: Key IR Absorption Bands for 4-Bromopyridine Hydrobromide

Wavenumber (cm~?) Vibration

3100-3000 Aromatic C-H stretch
1640-1600 C=C and C=N ring stretching
1500-1400 Aromatic ring vibrations
1200-1000 C-H in-plane bending
800-700 C-H out-of-plane bending
600-500 C-Br stretch

The formation of the hydrobromide salt introduces a broad absorption in the 2500-3000 cm™1
region, which is characteristic of the N+-H stretch of the pyridinium ion. The C=C and C=N
stretching vibrations within the aromatic ring are also informative.

Mass Spectrometry (MS)

Mass spectrometry of 4-Bromopyridine Hydrobromide is expected to primarily show the
fragmentation pattern of the 4-bromopyridine cation after the loss of HBr upon ionization. The
presence of bromine, with its two major isotopes (’°Br and 81Br) in nearly equal abundance,
results in a characteristic isotopic pattern for bromine-containing fragments.
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The mass spectrum of 4-bromopyridine shows a molecular ion peak (M*) at m/z 157 and an
M+2 peak at m/z 159 of similar intensity.[2][6]

Table 4: Expected Key Fragments in the Mass Spectrum of 4-Bromopyridine Hydrobromide

m/z Fragment

157/159 [CsH4BrNJ* (Molecular ion of 4-bromopyridine)
78 [CsHaN]* (Loss of Br)

51 [CaH3]*

The base peak in the mass spectrum of 4-bromopyridine is typically the m/z 78 fragment,
corresponding to the loss of the bromine atom.[2] This indicates the relative lability of the C-Br
bond.

Experimental Protocols
NMR Spectroscopy

Protocol for 1H and 3C NMR Analysis:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromopyridine Hydrobromide
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-pulse *H spectrum.

o Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024
or more) may be necessary due to the low natural abundance of 13C, relaxation delay of 2-
5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the residual solvent peak.

IR Spectroscopy

Protocol for ATR-FTIR Analysis:

o Sample Preparation: Place a small amount of the solid 4-Bromopyridine Hydrobromide
sample directly onto the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Acquisition:
o Collect a background spectrum of the clean ATR crystal.
o Collect the sample spectrum.
o Typical parameters: 4 cm~1 resolution, 16-32 scans, spectral range of 4000-400 cm~1.

» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for ESI-MS Analysis:

e Sample Preparation: Prepare a dilute solution of 4-Bromopyridine Hydrobromide in a
suitable solvent such as methanol or acetonitrile/water.

e Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source.
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e Acquisition:
o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 pL/min).
o Acquire the mass spectrum in positive ion mode.
o Typical parameters: scan range of m/z 50-300.

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion of 4-bromopyridine
and its characteristic fragmentation pattern.

Visualizations

Spectroscopic Analysis

Sample Preparation ( ) Data Interpretation
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Caption: Workflow for the spectroscopic characterization of 4-Bromopyridine Hydrobromide.
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Caption: Structure of 4-Bromopyridinium Bromide.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and characterization of 4-Bromopyridine Hydrobromide. The *H NMR confirms
the protonation at the nitrogen and the substitution pattern, while IR spectroscopy identifies the
key functional groups. Mass spectrometry, by analyzing the fragmentation of the parent
molecule, further corroborates the structure. These analytical techniques, when used in
concert, provide a robust method for ensuring the identity and purity of this important chemical
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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